4-bromo-6H-thieno[2,3-b]pyrrole-5-carboxylic acid
Description
Properties
Molecular Formula |
C7H4BrNO2S |
|---|---|
Molecular Weight |
246.08 g/mol |
IUPAC Name |
4-bromo-6H-thieno[2,3-b]pyrrole-5-carboxylic acid |
InChI |
InChI=1S/C7H4BrNO2S/c8-4-3-1-2-12-6(3)9-5(4)7(10)11/h1-2,9H,(H,10,11) |
InChI Key |
OONJRWDQJMBPMF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC2=C1C(=C(N2)C(=O)O)Br |
Origin of Product |
United States |
Preparation Methods
Construction of the Thieno[2,3-b]pyrrole Core
The fused thieno[2,3-b]pyrrole ring system is typically synthesized by condensation of appropriately substituted thiophene derivatives with nitrogen-containing reagents to form the pyrrole ring fused onto the thiophene.
- For example, condensation of 2-aminothiophenes with α-haloketones or α-haloesters under acidic or catalytic conditions can yield the fused pyrrole ring.
- Amberlyst 15 resin has been used as a catalyst in related syntheses for promoting condensation reactions involving pyrrole and thieno[3,2-b]pyrrole analogs, indicating potential applicability to the 2,3-b isomer as well.
Introduction of the Carboxylic Acid Group
The carboxylic acid at the 5-position is introduced either by:
- Direct carboxylation of the corresponding thieno[2,3-b]pyrrole intermediate using carbon dioxide under basic conditions.
- Hydrolysis of ester precursors such as ethyl esters of the thieno[2,3-b]pyrrole carboxylate, followed by acidification.
For instance, ethyl 2-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylate has been prepared by esterification of 2-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylic acid with ethanol. By analogy, the 6H-thieno[2,3-b]pyrrole-5-carboxylic acid derivative can be synthesized similarly.
Selective Bromination at the 4-Position
Selective bromination is a critical step to obtain the 4-bromo derivative:
- Electrophilic bromination using N-bromosuccinimide (NBS) is a common method for introducing bromine into heterocyclic compounds at activated positions.
- Reaction conditions typically involve mild heating in solvents such as chloroform or dimethylformamide, sometimes catalyzed by acids or bases to improve selectivity.
- Bromination of the thieno[2,3-b]pyrrole ring at the 4-position is favored due to electronic density and steric accessibility.
Representative Reaction Scheme
| Step | Reaction Type | Reagents/Conditions | Product Intermediate |
|---|---|---|---|
| 1 | Condensation | 2-Aminothiophene + α-haloketone, Amberlyst 15 catalyst, ethanol, reflux | Thieno[2,3-b]pyrrole core |
| 2 | Esterification/Carboxylation | CO₂ under base or ester hydrolysis (e.g., NaOH, HCl) | Thieno[2,3-b]pyrrole-5-carboxylic acid or ester |
| 3 | Electrophilic Bromination | N-Bromosuccinimide (NBS), DMF or CHCl₃, mild heating | 4-Bromo-6H-thieno[2,3-b]pyrrole-5-carboxylic acid |
Detailed Research Findings and Analysis
Catalytic Condensation
- The use of Amberlyst 15 resin as a solid acid catalyst has been demonstrated to facilitate the condensation of N-substituted thieno[3,2-b]pyrrole methanols with pyrrole, yielding fused heterocycles efficiently.
- This catalyst promotes mild reaction conditions, high selectivity, and ease of product isolation.
Bromination Specificity
- N-Bromosuccinimide is preferred for selective bromination due to its mild and controllable reactivity.
- In related studies, treatment of thieno[3,2-b]pyrrole derivatives with NBS led to bromination at the 4-position without overbromination or polymerization, which is crucial for maintaining the integrity of the fused ring.
- Reaction monitoring by TLC and NMR confirms the regioselectivity.
Stability and Purification
- The 4-bromo-6H-thieno[2,3-b]pyrrole-5-carboxylic acid is stable under inert atmosphere and should be stored at 2–8 °C to prevent degradation.
- Purification is typically achieved by recrystallization from suitable solvents or chromatographic methods.
Data Table Summarizing Preparation Conditions
| Parameter | Details |
|---|---|
| Starting materials | 2-Aminothiophene, α-haloketones, pyrrole |
| Catalyst | Amberlyst 15 (solid acid resin) |
| Brominating agent | N-Bromosuccinimide (NBS) |
| Solvents | Ethanol, dimethylformamide (DMF), chloroform |
| Temperature | Reflux for condensation; mild heating (~40-60 °C) for bromination |
| Reaction time | 2–6 hours depending on step |
| Purification | Recrystallization, chromatography |
| Storage | Under inert gas (N₂ or Ar), 2–8 °C |
Chemical Reactions Analysis
Types of Reactions
4-bromo-6H-thieno[2,3-b]pyrrole-5-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles under suitable conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, although specific details on these reactions are limited.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide (H2O2) for oxidation and sodium borohydride (NaBH4) for reduction can be used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom .
Scientific Research Applications
4-bromo-6H-thieno[2,3-b]pyrrole-5-carboxylic acid has several scientific research applications, including:
Medicinal Chemistry: The compound is used as a building block for the synthesis of biologically active molecules, including inhibitors of glycogen phosphorylase, histone lysine demethylase, and D-amino acid oxidase.
Biological Research: It has been studied for its potential as an antagonist of histamine H4 receptor and gonadotropin-releasing hormone (GnRH).
Material Science: The compound’s unique structure makes it a candidate for the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 4-bromo-6H-thieno[2,3-b]pyrrole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, as an inhibitor of glycogen phosphorylase, the compound binds to the enzyme’s active site, preventing the conversion of glycogen to glucose . Similarly, as an antagonist of histamine H4 receptor, it blocks the receptor’s activity, potentially reducing inflammation and allergic responses .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Physicochemical Properties
Key structural analogs and their properties are summarized below:
*Estimated based on chlorine-to-bromine substitution in .
Key Observations:
- Substituent Effects: Bromine at C4 (target compound) vs.
- Carboxylic Acid vs. Ester Derivatives: The free carboxylic acid (target compound) may exhibit higher solubility in polar solvents compared to esterified analogs (e.g., methyl or ethyl esters in ).
- Bioactivity Trends: Acetylated and alkylated derivatives (e.g., 3,4-diacetyl-2-methyl analog in ) show marked antimicrobial and antioxidant activities, suggesting that electron-withdrawing groups enhance these properties.
Biological Activity
4-Bromo-6H-thieno[2,3-b]pyrrole-5-carboxylic acid is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and case studies.
- Molecular Formula : C7H4BrNO2S
- Molecular Weight : 230.08 g/mol
- CAS Number : 59648670
- SMILES Notation : C1=CSC2=C1NC(=C2)C(=O)O
Anticancer Activity
Recent studies have highlighted the anticancer potential of 4-bromo-6H-thieno[2,3-b]pyrrole-5-carboxylic acid. It has shown promising results against various cancer cell lines, particularly lung adenocarcinoma (A549) cells. The compound's mechanism appears to involve the induction of apoptosis and cell cycle arrest.
- Case Study : In vitro testing revealed that at a concentration of 100 µM, the compound reduced A549 cell viability significantly compared to control groups. The cytotoxicity was assessed using the MTT assay, which indicated that the compound exhibits selective toxicity towards cancer cells while sparing normal cells.
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 4-Bromo-6H-thieno[2,3-b]pyrrole-5-carboxylic acid | A549 | 35 | Induces apoptosis |
| Cisplatin | A549 | 10 | DNA damage |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties against multidrug-resistant strains of bacteria. Preliminary results suggest that it possesses significant antibacterial activity.
- Case Study : In a study targeting methicillin-resistant Staphylococcus aureus (MRSA), 4-bromo-6H-thieno[2,3-b]pyrrole-5-carboxylic acid demonstrated an MIC value of 12.5 µg/mL, indicating effective inhibition of bacterial growth.
| Bacterial Strain | MIC (µg/mL) | Resistance Type |
|---|---|---|
| MRSA | 12.5 | Multidrug-resistant |
| E. coli | 25 | Sensitive |
The biological activity of 4-bromo-6H-thieno[2,3-b]pyrrole-5-carboxylic acid can be attributed to its ability to interact with various biological targets:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in cancer cell proliferation.
- Modulation of Signaling Pathways : It may affect key signaling pathways related to cell survival and apoptosis.
- Antioxidant Properties : The compound exhibits antioxidant activity, which could contribute to its anticancer effects by reducing oxidative stress in cells.
Safety and Toxicology
Safety assessments have indicated that while the compound exhibits potent biological activity, it also has a profile that requires careful evaluation regarding toxicity. Studies on normal human cells have shown lower cytotoxicity compared to cancerous cells, suggesting a favorable therapeutic index.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
